molecular formula C15H15N3O2S B5575247 1H-1,2,3-BENZOTRIAZOL-1-YL (4-ISOPROPYLPHENYL) SULFONE

1H-1,2,3-BENZOTRIAZOL-1-YL (4-ISOPROPYLPHENYL) SULFONE

Cat. No.: B5575247
M. Wt: 301.4 g/mol
InChI Key: AYNIEEXADISRNO-UHFFFAOYSA-N
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Description

1H-1,2,3-BENZOTRIAZOL-1-YL (4-ISOPROPYLPHENYL) SULFONE is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial processes

Scientific Research Applications

1H-1,2,3-BENZOTRIAZOL-1-YL (4-ISOPROPYLPHENYL) SULFONE has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL (4-ISOPROPYLPHENYL) SULFONE typically involves the reaction of benzotriazole with 4-isopropylphenyl sulfone under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1H-1,2,3-BENZOTRIAZOL-1-YL (4-ISOPROPYLPHENYL) SULFONE undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and specific catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL (4-ISOPROPYLPHENYL) SULFONE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can form non-covalent interactions such as hydrogen bonds and π-π stacking with enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

1H-1,2,3-BENZOTRIAZOL-1-YL (4-ISOPROPYLPHENYL) SULFONE can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a variety of applications in different fields.

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-11(2)12-7-9-13(10-8-12)21(19,20)18-15-6-4-3-5-14(15)16-17-18/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNIEEXADISRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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